Diethyl 2,2-difluoromalonate

Descripción general

Descripción

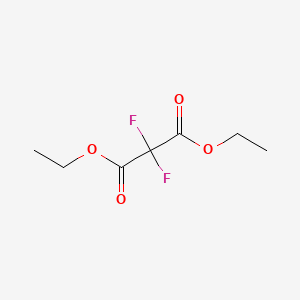

Diethyl 2,2-difluoromalonate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is a synthetic organic compound that does not contain any toxic metallic elements .

Synthesis Analysis

Diethyl 2,2-difluoromalonate can be synthesized using various methods. One method involves the reaction of sodium diethyl malonate and hexafluorobenzene . Another method involves the reaction of ethanol with hexafluoropropene, halogen exchange, and selective direct fluorination .Molecular Structure Analysis

The molecular formula of Diethyl 2,2-difluoromalonate is C7H10F2O4 . The molecular weight is 196.15 .Chemical Reactions Analysis

The synthesis of Diethyl 2,2-difluoromalonate involves various chemical reactions. For instance, the reaction of sodium diethyl malonate and hexafluorobenzene results in the formation of Diethyl 2,2-difluoromalonate . Another synthetic strategy involves the reaction of ethanol with hexafluoropropene, halogen exchange, and selective direct fluorination .Physical And Chemical Properties Analysis

Diethyl 2,2-difluoromalonate is a colorless to light-yellow liquid . It has a boiling point of 94-95°C at 23mm, a density of 1.179 g/cm3, and a refractive index of 1.38 . It is not miscible or difficult to mix in water .Aplicaciones Científicas De Investigación

Diethyl 2,2-difluoromalonate is an important raw material and intermediate used in various fields . Here are some of its applications:

-

Organic Synthesis

- Diethyl 2,2-difluoromalonate is used as an intermediate in organic synthesis . It’s used in the synthesis of 2-fluoromalonate esters, which are important building blocks for introducing fluorine atoms into aliphatic and heteroaromatic systems .

- The synthesis of 2-fluoromalonate esters by direct fluorination using fluorine gas has been reported . This one-step selective direct fluorination process is considered environmentally friendly and compares favorably with established multistep processes for the synthesis of fluoromalonates .

-

Pharmaceuticals

- Diethyl 2,2-difluoromalonate is used in the pharmaceutical industry . Many commercially significant pharmaceuticals owe their activity, in part, to the presence of fluorinated structural subunits .

- Fluorine incorporation into organic systems can lead to a variety of physical, chemical, and biological activity changes depending upon the system such as increasing metabolic stability, increasing lipophilicity, and changing pKa of adjacent receptor sites .

-

Agrochemicals

-

Material Science

-

Chemical Synthesis

- Diethyl 2,2-difluoromalonate can be used in the synthesis of a variety of chemical compounds . For example, it can be used in the synthesis of 2-fluoromalonate derivatives using commercially available fluorinating reagents . These derivatives can then be used in a variety of alkylation, acylation, Michael addition, annelation, and biotransformation processes .

-

Life Sciences

- In the life sciences, Diethyl 2,2-difluoromalonate can be used as a building block for the synthesis of more complex molecules . For example, it can be used to introduce fluorine atoms into aliphatic and heteroaromatic systems . This can be particularly useful in drug discovery projects, where the introduction of fluorine atoms can enhance the biological activity of certain compounds .

-

Fluorinated Aromatic Systems

-

Fluorocortisoid Derivatives

-

Fluoroheterocycle Synthesis

-

Fluoro Aliphatic Structures

Safety And Hazards

Propiedades

IUPAC Name |

diethyl 2,2-difluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRVWLHTROHXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218192 | |

| Record name | Diethyl 2,2-difluoromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2,2-difluoromalonate | |

CAS RN |

680-65-9 | |

| Record name | Diethyl 2,2-difluoromalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000680659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 680-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,2-difluoromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl difluoromalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2,2-DIFLUOROMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JC4XD98WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)

![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)